molecular formula C7H9N3O4 B1596011 1,5-diacetyl-1,3,5-triazinane-2,4-dione CAS No. 86320-44-7

1,5-diacetyl-1,3,5-triazinane-2,4-dione

Cat. No.: B1596011
CAS No.: 86320-44-7
M. Wt: 199.16 g/mol
InChI Key: LYPVKWMHGFMDPD-UHFFFAOYSA-N
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Description

1,5-diacetyl-1,3,5-triazinane-2,4-dione is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This specific compound is characterized by the presence of two acetyl groups attached to the nitrogen atoms at positions 1 and 5 of the triazine ring

Scientific Research Applications

1,5-diacetyl-1,3,5-triazinane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of polymers and resins due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-diacetyl-1,3,5-triazinane-2,4-dione typically involves the reaction of cyanuric acid with acetic anhydride. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. The reaction proceeds as follows:

Cyanuric acid+Acetic anhydride1,3,5-Triazine-2,4(1H,3H)-dione, 1,5-diacetyldihydro-+Acetic acid\text{Cyanuric acid} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} Cyanuric acid+Acetic anhydride→1,3,5-Triazine-2,4(1H,3H)-dione, 1,5-diacetyldihydro-+Acetic acid

The reaction is usually conducted in the presence of a catalyst, such as sulfuric acid, to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-diacetyl-1,3,5-triazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of triazine oxides.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine compounds with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine-2,4(1H,3H)-dione: Lacks the acetyl groups present in 1,5-diacetyldihydro- derivative.

    1,3,5-Triazine-2,4,6-triamine: Contains amino groups instead of acetyl groups.

    1,3,5-Triazine-2,4-diol: Contains hydroxyl groups instead of acetyl groups.

Uniqueness

1,5-diacetyl-1,3,5-triazinane-2,4-dione is unique due to the presence of acetyl groups, which impart specific chemical properties and reactivity. These acetyl groups can influence the compound’s solubility, stability, and interaction with other molecules, making it distinct from other triazine derivatives.

Properties

IUPAC Name

1,5-diacetyl-1,3,5-triazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-4(11)9-3-10(5(2)12)7(14)8-6(9)13/h3H2,1-2H3,(H,8,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPVKWMHGFMDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CN(C(=O)NC1=O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10235487
Record name 1,3,5-Triazine-2,4(1H,3H)-dione, 1,5-diacetyldihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86320-44-7
Record name 1,5-Diacetyl-2,4-dioxohexahydro-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86320-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazine-2,4(1H,3H)-dione, 1,5-diacetyldihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086320447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine-2,4(1H,3H)-dione, 1,5-diacetyldihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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